

Application Notes and Protocols for the Gattermann-Koch Synthesis of Mesitaldehyde

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Compound of Interest

Compound Name: Mesitaldehyde

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Introduction

The Gattermann-Koch reaction is a classic chemical process used to introduce a formyl group (-CHO) onto an aromatic ring, a class of reaction known as formylation.[1][2] This electrophilic aromatic substitution reaction is particularly effective for electron-rich substrates, such as mesitylene (1,3,5-trimethylbenzene), yielding the corresponding aromatic aldehyde.[3] In this application, the reaction facilitates the synthesis of **mesitaldehyde** (2,4,6-trimethylbenzaldehyde), a valuable intermediate in the production of fine chemicals, pharmaceuticals, and fragrances.[1][3] The Gattermann-Koch reaction utilizes carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and a co-catalyst, such as cuprous chloride (CuCl).[1]

Reaction and Mechanism

The reaction proceeds through the in situ generation of a highly reactive electrophile, the formyl cation ([HCO]⁺).[3] Carbon monoxide and HCl react under the influence of the Lewis acid to form this electrophilic species.[4] The electron-rich mesitylene ring then acts as a nucleophile, attacking the formyl cation to form a resonance-stabilized carbocation intermediate (an arenium ion).[3] Subsequent deprotonation of this intermediate restores the aromaticity of the ring, yielding the final product, **mesitaldehyde**. [4]

Data Presentation

The Gattermann-Koch formylation of mesitylene is known to proceed with good yields due to the activating effect of the three methyl groups on the aromatic ring. While specific quantitative data for the Gattermann-Koch reaction on mesitylene is not readily available in the reviewed literature, the analogous Gattermann reaction using zinc cyanide provides a high yield.

Substrate	Product	Reagents	Catalyst/Co-catalyst	Typical Yield (%)
Mesitylene	Mesitaldehyde	Carbon Monoxide (CO), Hydrogen Chloride (HCl)	AlCl ₃ / CuCl	Good to High

Note: Yields can vary based on reaction conditions, including pressure, temperature, and reagent purity.^[3] A related procedure for **mesitaldehyde** synthesis reports yields in the range of 75-81%.^[5]

Experimental Protocol

Safety Precautions: This reaction involves highly toxic carbon monoxide gas, corrosive hydrogen chloride gas, and a highly reactive Lewis acid. All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, is mandatory. The reaction should be performed in a closed system capable of handling pressure.^[1]

Materials:

- Mesitylene (1,3,5-trimethylbenzene), anhydrous
- Anhydrous aluminum chloride (AlCl₃)
- Cuprous chloride (CuCl)
- Dry solvent (e.g., dichloromethane or carbon disulfide)

- Carbon monoxide (CO) gas
- Hydrogen chloride (HCl) gas
- Crushed ice
- Concentrated hydrochloric acid
- Diethyl ether or dichloromethane for extraction
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Equipment:

- A high-pressure autoclave or a gas-tight reaction vessel equipped with a gas inlet, a mechanical stirrer, a pressure gauge, and a thermocouple.
- Gas cylinders for CO and HCl with appropriate regulators and flow meters.
- A cooling bath (ice-water or dry ice-acetone).
- Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, distillation apparatus).

Procedure:

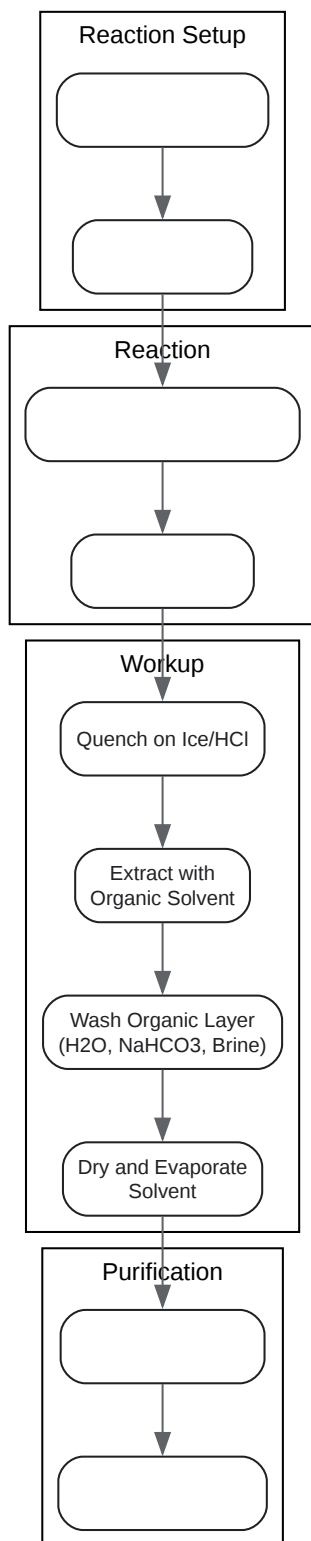
- **Catalyst and Substrate Addition:** In the dry reaction vessel, under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and a catalytic amount of cuprous chloride.
- **Solvent and Substrate Introduction:** Cool the vessel to 0-10 °C using a cooling bath and add the dry solvent, followed by the slow addition of anhydrous mesitylene with stirring.

- **Gassing:** While maintaining the low temperature and vigorous stirring, introduce a mixture of carbon monoxide and hydrogen chloride gas into the reaction vessel. The reaction is typically run under pressure (50-200 atm), which will need to be monitored and maintained.
- **Reaction:** Continue stirring the reaction mixture at a controlled temperature (typically between 0 °C and room temperature) for several hours. The progress of the reaction can be monitored by taking aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
- **Quenching:** Upon completion, carefully and slowly vent the excess CO and HCl gas into a suitable scrubbing solution. The reaction mixture is then cautiously poured over a large volume of crushed ice, to which some concentrated hydrochloric acid has been added, to decompose the aluminum chloride complex.
- **Extraction:** Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer two to three times with diethyl ether or dichloromethane.
- **Washing:** Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent, and remove the solvent by rotary evaporation.
- **Purification:** The crude **mesitaldehyde** can be purified by vacuum distillation to yield the final product.

Visualizations

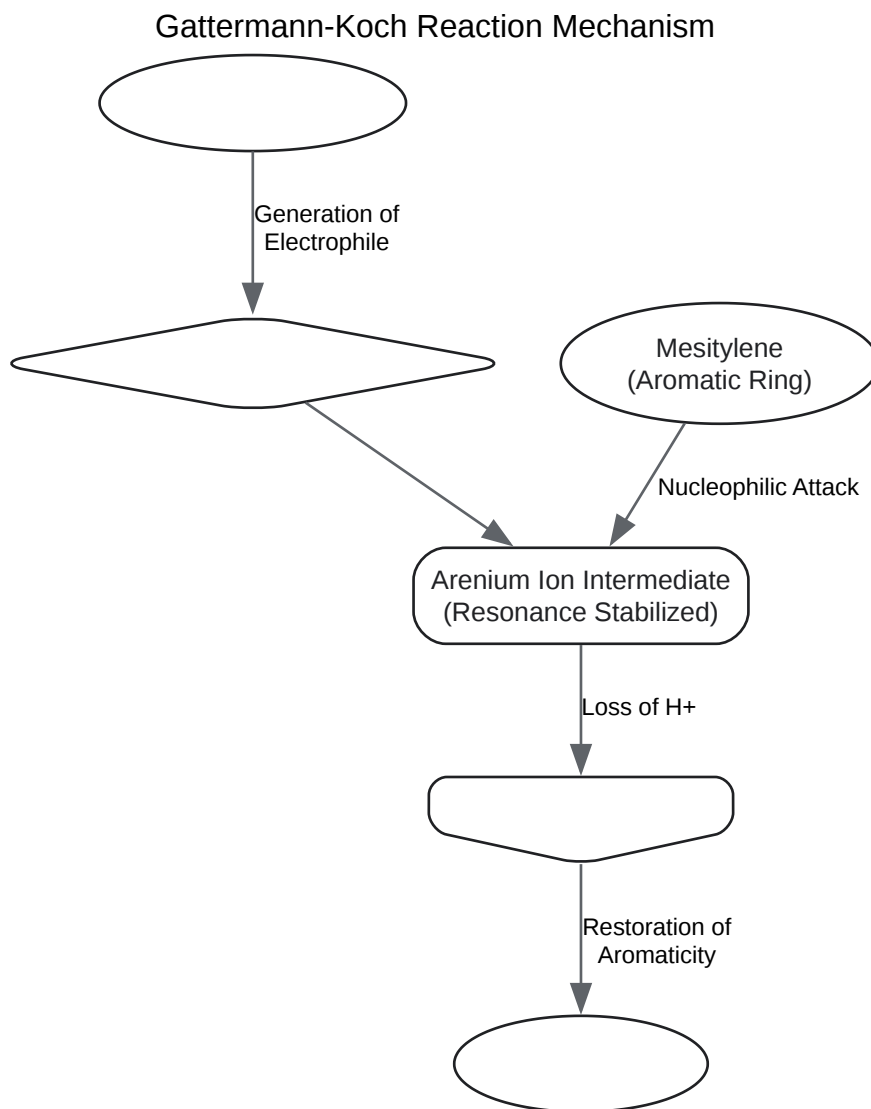
Experimental Workflow

Gattermann-Koch Synthesis of Mesitaldehyde Workflow

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Caption: Workflow for the synthesis of **mesitaldehyde** via the Gattermann-Koch reaction.

Signaling Pathway (Reaction Mechanism)



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Caption: Simplified mechanism of the Gattermann-Koch formylation of mesitylene.

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